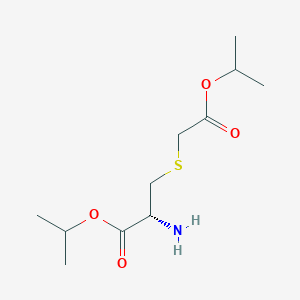![molecular formula C25H28FNO4 B13406433 (3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester](/img/structure/B13406433.png)
(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluvastatin methyl ester is a derivative of fluvastatin, a synthetic compound belonging to the statin class of drugs. Statins are widely used to lower cholesterol levels and reduce the risk of cardiovascular diseases by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . Fluvastatin methyl ester is primarily used in research and analytical applications.
Preparation Methods
Fluvastatin methyl ester can be synthesized through various chemical routes. One common method involves the esterification of fluvastatin with methanol in the presence of an acid catalyst . The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
Fluvastatin methyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like sulfuric acid, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include fluvastatin, its acid form, and various substituted derivatives .
Scientific Research Applications
Fluvastatin methyl ester has a wide range of scientific research applications:
Mechanism of Action
Fluvastatin methyl ester exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is responsible for converting HMG-CoA to mevalonate, a key intermediate in cholesterol biosynthesis . By blocking this enzyme, fluvastatin methyl ester reduces the production of cholesterol in the liver, leading to lower levels of circulating cholesterol. This mechanism is similar to other statins, but fluvastatin methyl ester is unique in its specific molecular interactions and binding affinity with the enzyme .
Comparison with Similar Compounds
Fluvastatin methyl ester is part of the statin family, which includes other compounds such as:
- Atorvastatin
- Simvastatin
- Rosuvastatin
- Lovastatin
- Pravastatin
While all statins share a common mechanism of action by inhibiting HMG-CoA reductase, they differ in their chemical structures, pharmacokinetic profiles, and potency . Fluvastatin methyl ester is unique due to its specific molecular structure, which influences its binding affinity and selectivity for the enzyme . This uniqueness makes it a valuable compound for research and analytical applications.
Properties
Molecular Formula |
C25H28FNO4 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
methyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H28FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,19-20,28-29H,14-15H2,1-3H3/b13-12+/t19-,20-/m1/s1 |
InChI Key |
BOCZYIUKFAQNLG-OKLSWEBGSA-N |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)OC)O)O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC)O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


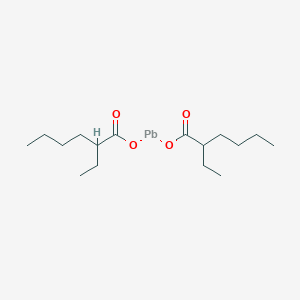


![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B13406363.png)
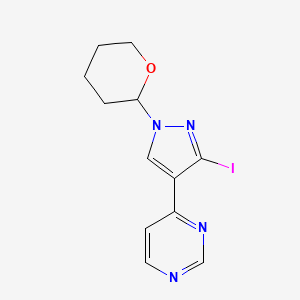
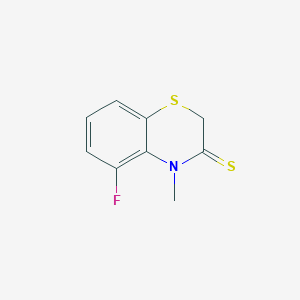
![methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)

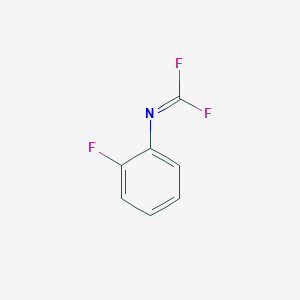
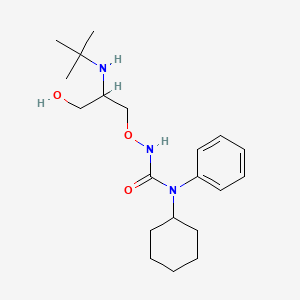

![2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate](/img/structure/B13406404.png)
![(4R,6S)-5,6-Dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl Ester Benzenemethanesulfonic Acid](/img/structure/B13406412.png)
